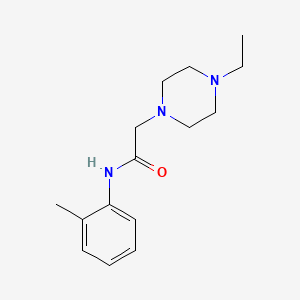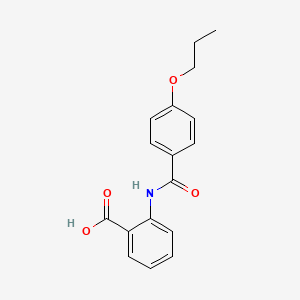
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom, an ethyl group, and a pyridin-4-ylmethyl group attached to a furan-2-carboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group of the furan ring is converted to a carboxamide using reagents such as ethylamine and pyridin-4-ylmethylamine.
Coupling Reaction: The final step involves coupling the brominated furan derivative with the amine groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions, followed by purification techniques such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: Ethylamine and pyridin-4-ylmethylamine in the presence of coupling agents like EDCI or DCC.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool for studying biological pathways and interactions due to its ability to bind to specific molecular targets.
Mécanisme D'action
The mechanism of action of 5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridin-4-ylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- 5-bromo-N-ethylfuran-2-carboxamide
Uniqueness
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide is unique due to the combination of its bromine atom, ethyl group, and pyridin-4-ylmethyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-16(9-10-5-7-15-8-6-10)13(17)11-3-4-12(14)18-11/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIURSCHUNFIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)

![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)
![2-[(4-Cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5371549.png)

![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![2-[(E)-2-(3-bromo-5-chloro-2-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5371576.png)
![N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5371580.png)

![2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5371587.png)
